(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate
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Overview
Description
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate: is a complex organic compound that features a piperidine ring substituted with acetyl and thiophene carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then acetylated to form 1-acetyl-2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with aminothiophene-2-carboxylate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
- (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino benzenesulfonate
- 2,2,6,6-Tetramethylpiperidine
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
Uniqueness: What sets (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminothiophene-2-carboxylate apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
Molecular Formula |
C16H21N2O3S- |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H22N2O3S/c1-10(19)18-15(2,3)8-11(9-16(18,4)5)17-12-6-7-22-13(12)14(20)21/h6-7H,8-9H2,1-5H3,(H,20,21)/p-1 |
InChI Key |
LFKXRSVMMKBGDM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N1C(CC(=NC2=C(SC=C2)C(=O)[O-])CC1(C)C)(C)C |
Origin of Product |
United States |
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